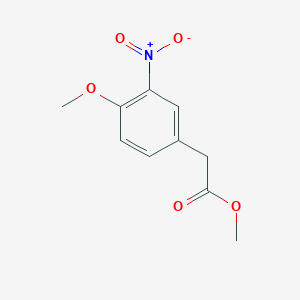

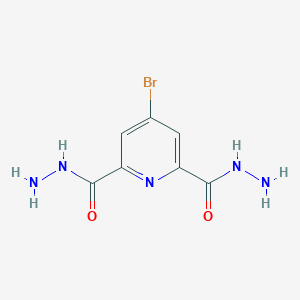

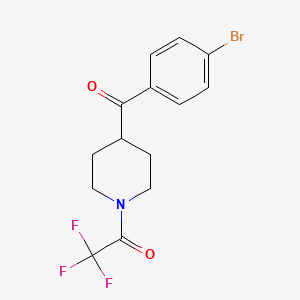

![molecular formula C13H11FN2OS B1314730 1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one CAS No. 217661-99-9](/img/structure/B1314730.png)

1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one, also known as 4-Fluoro-2-methylsulfanyl-pyrimidine-1-ethanone or 4-FMPE, is a novel small molecule that has been gaining attention due to its potential applications in the fields of medicinal chemistry and biochemistry. This molecule has been studied for its ability to interact with proteins and enzymes, and its potential to be used as a drug or therapeutic agent.

Scientific Research Applications

Chemical Reactions and Structural Analysis

Nucleophilic Substitution Reactions

The substitution of the 2-methylsulfanyl group in pyrimidin-4-ones demonstrates distinct reactivity based on structural variations, with the zwitterionic structure in 1-methyl isomers showing higher substitution rates compared to 3-methyl isomers. The fluorine atom's presence in certain positions significantly influences the reaction rate, indicating the compound's potential utility in fine-tuning chemical reactions (Kheifets et al., 2004).

Synthesis and Structural Evaluation

The synthesis of complex structures, like voriconazole, involves the use of pyrimidine derivatives, indicating their importance in synthesizing broad-spectrum agents. The study of their diastereoselectivity and stereochemistry provides insights into the creation of more effective compounds (Butters et al., 2001).

Crystallography and Molecular Conformation

The crystalline structures and polymorphic forms of methylsulfanylpyrimidin-4-yl derivatives are explored to understand intermolecular interactions, which are critical in drug design and material science (Glidewell et al., 2003).

Biomedical Research

Selective Fluorescence Probes

Derivatives of methylsulfanylpyrimidin-4-yl serve as selective fluorescence probes for detecting Cd2+ in cells, highlighting their potential in biological and medical imaging applications (Hagimori et al., 2021).

Biological Activities and Quantum Chemical Calculations

Certain derivatives exhibit significant biological activities, such as antibacterial and antioxidant properties. Their molecular geometry and properties are meticulously studied through quantum chemical calculations, demonstrating their potential in medicinal chemistry (Sarac, 2020).

Drug Efficacy and Molecular Docking

Pyrazole derivatives synthesized from pyrimidin-4-yl compounds show promise in drug discovery, particularly in targeting diseases like breast cancer and inflammation. Molecular docking studies provide insights into their interaction with specific enzymes, highlighting their potential in drug design and development (Thangarasu et al., 2019).

properties

IUPAC Name |

1-(4-fluorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2OS/c1-18-13-15-7-6-11(16-13)8-12(17)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFVLCBGDSDMHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)CC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471820 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217661-99-9 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)

![Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-](/img/structure/B1314667.png)